(2E)-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide
Description
(2E)-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide is a complex organic compound characterized by the presence of a thiazole ring, a nitrophenyl group, and a methoxybenzyl moiety
Properties
IUPAC Name |
(E)-N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c1-27-17-9-4-15(5-10-17)12-18-13-21-20(28-18)22-19(24)11-6-14-2-7-16(8-3-14)23(25)26/h2-11,13H,12H2,1H3,(H,21,22,24)/b11-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRSSYZXBOCTCR-IZZDOVSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazole core.
Introduction of the Methoxybenzyl Group: The thiazole intermediate is then alkylated with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the Prop-2-enamide Moiety: The final step involves the condensation of the thiazole derivative with 4-nitrobenzaldehyde in the presence of a base like sodium hydroxide to form the desired enamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be performed using palladium on carbon as a catalyst.
Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
(2E)-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (2E)-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitrophenyl group can participate in electron transfer reactions, while the thiazole ring can interact with various biological macromolecules through hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-(4-aminophenyl)prop-2-enamide: Similar structure but with an amino group instead of a nitro group.
(2E)-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-(4-chlorophenyl)prop-2-enamide: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
The presence of the nitrophenyl group in (2E)-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide imparts unique electronic properties, making it distinct from its analogs. This compound’s ability to undergo specific chemical reactions and its potential biological activity make it a valuable molecule for further research and development.
Biological Activity
(2E)-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a thiazole ring, a methoxybenzyl group, and a nitrophenyl moiety, which contribute to its biological activity. The synthesis typically involves several steps:
- Formation of the Thiazole Ring: Reacting an α-haloketone with thiourea under basic conditions.
- Alkylation with Methoxybenzyl Chloride: The thiazole intermediate is treated with 4-methoxybenzyl chloride in the presence of potassium carbonate.
- Condensation with 4-Nitrobenzaldehyde: This final step forms the prop-2-enamide moiety using sodium hydroxide as a base.
Antimicrobial Properties
Research indicates that (2E)-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antibiotic. The compound's mechanism likely involves disruption of bacterial enzyme function through binding interactions facilitated by its thiazole and nitrophenyl groups .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits cell proliferation in cancer cell lines such as melanoma and prostate cancer. The proposed mechanism involves the inhibition of tubulin polymerization, which is crucial for cell division .
The biological activity of (2E)-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate access.
- Electron Transfer Reactions: The nitrophenyl group can participate in redox reactions, enhancing the compound's reactivity towards biological macromolecules.
- Hydrogen Bonding and π-π Interactions: The thiazole ring can form hydrogen bonds and engage in π-π stacking with nucleic acids or proteins .
Case Studies
Several studies have explored the biological activity of related compounds and derivatives:
- Study on Thiazole Derivatives: A series of thiazole derivatives were synthesized and evaluated for their anticancer properties. Compounds similar to (2E)-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide showed improved antiproliferative activity against various cancer cell lines compared to earlier analogs .
- Antimicrobial Evaluation: A study examined the antimicrobial efficacy of thiazole-based compounds against Gram-positive and Gram-negative bacteria. Results indicated that modifications in the substituents significantly affected their activity, highlighting the importance of structural optimization .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
